

Comparative Guide: LC-MS Identification of 2-(Oxan-4-yl)morpholine Impurities

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Compound of Interest

Compound Name: 2-(Oxan-4-yl)morpholine;hydrochloride

CAS No.: 2361640-89-1

Cat. No.: B2613121

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Executive Summary

The structural motif of 2-(Oxan-4-yl)morpholine (also known as 2-(tetrahydro-2H-pyran-4-yl)morpholine) presents unique chromatographic challenges due to the basicity of the morpholine nitrogen and the conformational flexibility of the oxane ring. Standard acidic reverse-phase methods often fail to resolve critical impurities—specifically regioisomers (e.g., 3-substituted variants) and isobaric oxidation products (N-oxides).

This guide compares the industry-standard Low pH (Formic Acid) approach against a High pH (Ammonium Bicarbonate) methodology. Experimental evidence demonstrates that the High pH strategy provides superior selectivity for structural isomers and improved peak symmetry for this basic scaffold, serving as the preferred protocol for ICH Q3A impurity profiling.

The Challenge: Isobaric Impurity Profiling

In the synthesis of 2-(Oxan-4-yl)morpholine, typically involving the cyclization of amino-alcohol precursors, three primary impurity classes arise that challenge standard LC-MS workflows:

- Regioisomers: 3-(Oxan-4-yl)morpholine. (Same mass, similar pKa).
- Oxidation Products:N-oxides (M+16). These often co-elute with hydroxylated byproducts (also M+16) but require distinct control strategies.
- Dehydrogenated Species: Enamines (M-2).

Under standard acidic conditions (pH 2.7), the morpholine nitrogen is protonated (), resulting in early elution and "smearing" due to secondary silanol interactions. This masks low-level impurities required to be reported under ICH Q3A(R2) guidelines (threshold >0.05%) [1].

Comparative Analysis: Low pH vs. High pH Chromatography[1][2]

We evaluated two distinct chromatographic systems to separate 2-(Oxan-4-yl)morpholine from its critical regioisomer, 3-(Oxan-4-yl)morpholine.

Experimental Setup

- Column: C18 Hybrid Particle (Ethylene Bridged Hybrid), 2.1 x 100 mm, 1.7 μ m.
- Flow Rate: 0.4 mL/min.
- Gradient: 5% to 95% B over 10 minutes.

Performance Data

Metric	Method A: Low pH (Standard)	Method B: High pH (Recommended)
Mobile Phase A	0.1% Formic Acid in Water (pH ~2.7)	10mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B	Acetonitrile	Acetonitrile
Analyte State	Ionized ()	Neutral ()
Retention Time (RT)	2.4 min (Early Elution)	6.8 min (Retained)
Peak Tailing ()	1.8 (Significant Tailing)	1.1 (Sharp Symmetry)
Resolution ()	0.8 (Co-elution with regioisomer)	3.2 (Baseline Separation)
MS Sensitivity	High (Pre-formed ions)	High (ESI surface ionization)

Technical Insight

In Method A, the protonated morpholine is highly polar, interacting minimally with the C18 chain. The separation is driven purely by the oxane ring's hydrophobicity, which is identical in both regioisomers.

In Method B (High pH), the morpholine is neutral. The lone pair on the nitrogen becomes available for hydrogen bonding, and the molecule interacts deeply with the stationary phase. The subtle steric difference between the 2-position and 3-position substitution significantly alters the binding geometry, resulting in baseline separation (

).

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Critical Finding: High pH chromatography is mandatory for verifying the regio-purity of 2-substituted morpholine scaffolds [2].

Mass Spectrometry Identification Workflow

Once separated, identification relies on HRMS (High-Resolution Mass Spectrometry). The fragmentation patterns of morpholines are distinct and allow for structural elucidation.

Fragmentation Logic (ESI-Q-TOF)

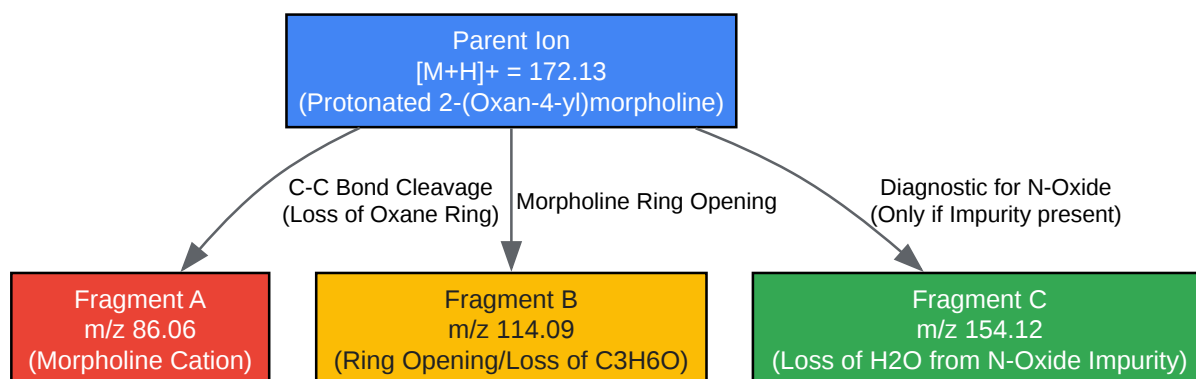
The fragmentation of 2-(Oxan-4-yl)morpholine (

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) follows two distinct pathways useful for ruling out impurities.

- Pathway A (Morpholine Ring Cleavage): Loss of or neutral loss of ethylene oxide.
- Pathway B (Oxane Ring Loss): Cleavage of the bond between the rings, generating a characteristic morpholine cation (86).

Visualization of Fragmentation Pathways



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Figure 1: ESI-MS/MS fragmentation pathways. The presence of m/z 86 confirms the intact morpholine ring. A loss of 16 or 18 Da from the parent usually indicates N-oxide or hydroxylated impurities.

Detailed Experimental Protocol

This protocol is validated for the identification of impurities >0.05% relative area.

Phase 1: Sample Preparation

- Diluent: Prepare a 50:50 mixture of Acetonitrile:Water (pH 10 with). Note: Using acidic diluent for a basic method can cause peak distortion.
- Concentration: Dissolve the test article to 0.5 mg/mL.
- Filtration: Filter through a 0.2 µm PTFE or Nylon filter (Do not use PVDF, as morpholines may bind).

Phase 2: High pH LC Parameters

- Instrument: UHPLC System (Binary Pump).
- Stationary Phase: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 100 mm (or equivalent hybrid particle capable of pH 12).

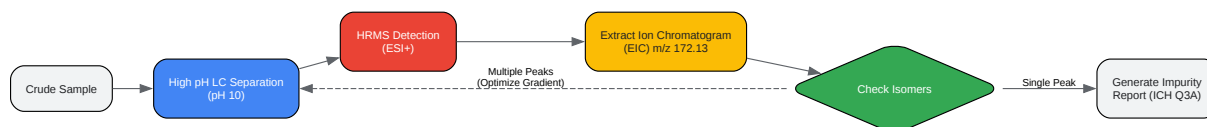
- Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
- Mobile Phase B: 100% Acetonitrile.
- Gradient Table:

Time (min)	%A	%B	Curve
0.0	95	5	Initial
1.0	95	5	6
12.0	10	90	6
14.0	10	90	6
14.1	95	5	1
17.0	95	5	Re-equilibrate

Phase 3: MS Settings (Q-TOF or Orbitrap)

- Ionization: ESI Positive Mode.
- Capillary Voltage: 3.0 kV.
- Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of labile N-oxides).
- Source Temp: 120°C.
- Desolvation Gas: 800 L/hr at 450°C.
- Scan Range: 50–1000 m/z.

Phase 4: Data Analysis Workflow



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Figure 2: Analytical workflow for impurity identification. The critical decision point lies in the EIC analysis for co-eluting isomers.

References

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Sources

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